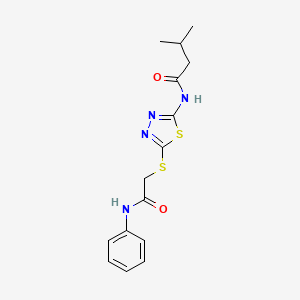

3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S2/c1-10(2)8-12(20)17-14-18-19-15(23-14)22-9-13(21)16-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,16,21)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSUUQZVQCTQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide, a compound belonging to the thiadiazole class, has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, exhibiting properties such as antimicrobial, antifungal, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂S₂ |

| Molecular Weight | 350.45 g/mol |

| CAS Number | 868973-05-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to the inhibition of various enzymes and proteins involved in cellular processes. For instance, it may disrupt microbial growth by interfering with cell wall synthesis or protein function .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities:

- Antibacterial Activity : A series of studies have demonstrated that thiadiazole derivatives possess potent antibacterial effects against a range of Gram-positive and Gram-negative bacteria. For example, compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Similar derivatives have also been tested for antifungal properties with promising results against fungi such as Candida albicans and Aspergillus niger. The mechanism often involves disrupting fungal cell membranes or inhibiting specific metabolic pathways crucial for fungal survival .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been a focal point in recent research. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of Cell Proliferation : Compounds have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Mechanisms of Action : The proposed mechanisms include the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Case Studies

Several case studies have documented the biological effects of thiadiazole derivatives:

- Study on Antimicrobial Efficacy : A study involving a series of thiadiazole derivatives demonstrated their effectiveness against multiple bacterial strains. The compound exhibited an MIC (Minimum Inhibitory Concentration) value as low as 15 µg/mL against E. coli .

- Anticancer Activity Assessment : In vitro tests showed that this compound could reduce cell viability in cancer cell lines by over 50% at concentrations ranging from 10 to 30 µM .

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds similar to 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide exhibit significant biological activities:

- Antimicrobial Properties : Studies have shown that thiadiazole derivatives possess antimicrobial activity against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness .

- Anticancer Activity : The compound has been investigated for its potential anticancer properties. It may interact with key signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for regulating cell growth and survival . In vitro studies have suggested that similar compounds can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Some studies indicate that thiadiazole derivatives can modulate inflammatory responses, making them candidates for developing anti-inflammatory drugs .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are extensive:

| Application Area | Details |

|---|---|

| Antimicrobial Agents | Targeting bacterial infections through inhibition of cell wall synthesis or protein synthesis pathways. |

| Anticancer Drugs | Potential inhibitors of tumor growth via modulation of cellular signaling pathways. |

| Anti-inflammatory Drugs | Development of therapies for chronic inflammatory diseases by targeting inflammatory mediators. |

Agricultural Applications

In addition to medicinal uses, thiadiazole derivatives have potential applications in agriculture:

- Pesticides : The antimicrobial properties can be leveraged to develop new pesticides effective against plant pathogens.

- Growth Regulators : Research into the effects on plant growth suggests possible use as growth regulators or stimulants.

Material Science Applications

The unique structural properties of this compound may also find applications in material science:

- Polymer Additives : Incorporation into polymers could enhance mechanical properties or provide antimicrobial surfaces.

- Nanotechnology : Use in the formulation of nanomaterials for drug delivery systems due to its ability to form stable complexes with various substrates.

Case Studies

Several case studies highlight the efficacy and potential of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiadiazole derivatives against common pathogens, showing significant inhibition rates against Staphylococcus aureus and Escherichia coli .

- In Vitro Cancer Cell Line Study : Research demonstrated that derivatives similar to this compound significantly reduced the viability of MCF7 breast cancer cells in culture .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s key structural elements and their roles are compared below with analogous derivatives:

Structural Implications:

- Phenylamino vs.

Antifungal Activity:

- Target Compound : Likely inhibits ergosterol biosynthesis (inferred from structural similarity to oxadiazole-thiadiazole hybrids in ).

- Analog 6e, 6k, 6r : Exhibited potent anticandidal activity (MIC: 1–4 µg/mL), comparable to ketoconazole, via ergosterol biosynthesis inhibition .

- Mechanistic Insight: The phenylamino group may interact with fungal lanosterol demethylase (CYP51), similar to azole antifungals, while the thiadiazole core disrupts membrane integrity .

Anticancer Activity:

- Target Compound: No direct data, but the amide and thiadiazole moieties are common in cytotoxic agents.

- Analog 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide): Showed IC50 values of 0.034–0.084 mmol/L against MCF-7 and A549 cells, with aromatase inhibition (IC50: 0.062 mmol/L) .

- Structural Advantage : The target’s butanamide chain may improve metabolic stability over acetamide derivatives.

Anticonvulsant Activity:

- Analog (1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea) : Demonstrated ED50 of 0.65 µmol/kg in seizure models, attributed to benzyl thiol and halogenated aryl groups .

Q & A

Q. Optimal Conditions :

- Temperature: 60–90°C for cyclization steps .

- Solvents: DMF for coupling reactions; acetonitrile or THF for amidation .

- Catalysts: Triethylamine for deprotonation; iodine for sulfur extrusion during cyclization .

Basic: Which spectroscopic and analytical techniques are critical for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign signals for thiadiazole protons (δ 8.5–9.5 ppm), amide NH (δ 10–12 ppm), and methyl groups (δ 1.0–2.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the phenyl and thiadiazole moieties .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies amide C=O (1650–1700 cm⁻¹) and thiadiazole C=N (1550–1600 cm⁻¹) stretches .

- X-ray Crystallography : Resolves bond lengths and angles, particularly for sulfur-containing groups .

Basic: How is the compound’s preliminary biological activity assessed in vitro?

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : Kinase or protease inhibition studies (e.g., EGFR, COX-2) using fluorometric or colorimetric substrates .

Q. Key Parameters :

- Positive controls (e.g., ciprofloxacin for antimicrobial tests).

- Dose-response curves for IC₅₀ calculation .

Advanced: How do electronic effects of substituents (e.g., methyl, phenyl) influence its reactivity and bioactivity?

- Electron-Withdrawing Groups (EWGs) : The phenylamino group (-NHPh) increases electrophilicity at the thiadiazole sulfur, enhancing nucleophilic attack in coupling reactions .

- Steric Effects : The 3-methylbutanamide group may hinder binding to hydrophobic enzyme pockets, reducing potency in certain assays .

- Biological Impact :

- Trifluoromethyl (-CF₃) substituents improve metabolic stability but may reduce solubility .

- Methoxy (-OMe) groups on aromatic rings enhance π-π stacking with target proteins .

Q. Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- SAR Studies : Synthesize analogs with varied substituents and compare bioactivity data .

Advanced: How can contradictory data on the compound’s biological activity be resolved?

Contradictions often arise from assay conditions or structural impurities. Strategies include:

- Reproducibility Checks :

- Standardize solvent (DMSO concentration ≤1%) and cell culture conditions (e.g., serum-free media) .

- Validate purity via HPLC (≥95%) .

- Target-Specific Assays : Use CRISPR-edited cell lines to isolate off-target effects .

- Meta-Analysis : Compare data across studies with similar substituents (e.g., thiadiazole derivatives with phenyl groups) .

Advanced: What computational tools are used to predict binding modes and pharmacokinetic properties?

- Molecular Docking (AutoDock Vina) : Simulate interactions with targets like EGFR or DNA gyrase .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- ADMET Prediction (SwissADME) : Estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability .

Q. Case Study :

- Docking of the thiadiazole ring into COX-2’s hydrophobic pocket explains anti-inflammatory activity .

Advanced: How is the compound’s stability under physiological conditions evaluated?

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .

- Thermal Analysis (TGA/DSC) : Determine decomposition temperatures (>200°C indicates solid-state stability) .

- Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.